Atosiban acetate
Overview
Description
Mechanism of Action
Target of Action
Atosiban acetate primarily targets the oxytocin receptors . Oxytocin is a hormone that plays a crucial role in initiating contractions of the womb . By acting as an antagonist to this hormone, this compound can effectively block the action of oxytocin .
Mode of Action
This compound is a synthetic peptide oxytocin antagonist . It works by inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction with its targets leads to a reduction in the frequency of uterine contractions, thereby delaying pre-term birth in adult females .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the oxytocin-mediated release of inositol trisphosphate . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, this compound suppresses the oxytocin-mediated release of prostaglandin E (PGE) and prostaglandin F (PGF) from the decidua .
Pharmacokinetics
It is known that this compound is administered intravenously . In patients with impaired hepatic function, Atosiban should be used with caution .
Result of Action
The primary result of this compound’s action is the reduction of uterine contractions, which helps to delay pre-term birth in adult females . By blocking the action of oxytocin, this compound prevents contractions and causes the womb to relax .
Action Environment
It is known that this compound is used to delay birth in adult women who are 24 to 33 weeks pregnant, when they show signs that they may give birth pre-term . These signs include regular contractions lasting at least 30 seconds at a rate of at least four every 30 minutes, and dilation of the cervix of 1 to 3 cm and an effacement of 50% or more . In addition, the baby must have a normal heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
RW22164 (acetate) is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of RW22164 (acetate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
RW22164 (acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its activity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) are used
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
RW22164 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating oxytocin and vasopressin receptors.
Medicine: Primarily used in research related to preterm labor and uterine contractions.
Industry: Utilized in the development of new tocolytic agents and receptor antagonists
Comparison with Similar Compounds
Similar Compounds
Desamino-oxytocin: Another analogue of oxytocin with similar receptor antagonistic properties.
Vasopressin antagonists: Compounds like conivaptan and tolvaptan that inhibit vasopressin receptors.
Uniqueness
RW22164 (acetate) is unique due to its dual antagonistic activity on both oxytocin and vasopressin receptors. This dual activity makes it particularly effective as a tocolytic agent, providing a broader range of inhibition compared to compounds that target only one receptor type .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBHHCPXTODI-MHZXAHMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N11O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238569 | |
Record name | Atosiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1054.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-95-5 | |
Record name | Atosiban acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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